molecular formula C21H27N3O3S B2618534 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide CAS No. 1797083-71-6

3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B2618534
CAS No.: 1797083-71-6
M. Wt: 401.53
InChI Key: YZZRKBJUOQTQBG-UHFFFAOYSA-N
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Description

3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a chemical compound with the CAS Number 1797083-71-6 . It has a molecular formula of C21H27N3O3S and a molecular weight of 401.52 g/mol . This compound is part of the sulfonamide class, which is known for a wide spectrum of biological activities in research, including anti-bacterial, anti-inflammatory, and anti-urease properties . Sulfonamides and related propanamide compounds are of significant interest in medicinal chemistry for developing enzyme inhibitors, particularly for targets like urease and cyclooxygenase-2 (COX-2) . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. This compound is available for purchase in various quantities from suppliers such as Life Chemicals . For further structural information, InChI and SMILES data are available: InChI: 1S/C21H27N3O3S/c1-17-7-5-11-20(15-17)28(26,27)23-13-12-21(25)22-16-19-10-6-14-24(19)18-8-3-2-4-9-18/h2-5,7-9,11,15,19,23H,6,10,12-14,16H2,1H3,(H,22,25) . InChIKey: YZZRKBJUOQTQBG-UHFFFAOYSA-N . SMILES: C(NCC1CCCN1C1=CC=CC=C1)(=O)CCNS(C1=CC=CC(C)=C1)(=O)=O .

Properties

IUPAC Name

3-[(3-methylphenyl)sulfonylamino]-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-17-7-5-11-20(15-17)28(26,27)23-13-12-21(25)22-16-19-10-6-14-24(19)18-8-3-2-4-9-18/h2-5,7-9,11,15,19,23H,6,10,12-14,16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZRKBJUOQTQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the sulfonamide and pyrrolidine intermediates. Common synthetic routes include:

    Sulfonamide Formation: The reaction of 3-methylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

    Pyrrolidine Synthesis: The preparation of 1-phenylpyrrolidine through the reaction of phenylacetonitrile with a suitable reducing agent.

    Amide Bond Formation: The coupling of the sulfonamide and pyrrolidine intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its sulfonamide group is known to enhance the bioactivity of compounds by improving solubility and selectivity towards cancer cells. Research has shown that derivatives of sulfonamides exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development.

Neurological Disorders
The structural features of 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide suggest potential applications in treating neurological disorders. The presence of the pyrrolidine moiety is associated with neuroprotective properties, which can be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Studies have indicated that similar compounds can modulate neurotransmitter activity, providing a pathway for therapeutic interventions.

Biological Research Applications

Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, which plays a critical role in maintaining acid-base balance in organisms. The inhibition of such enzymes can lead to significant physiological effects, making it a valuable tool in pharmacological research.

Antimicrobial Properties
The antimicrobial activity of sulfonamide compounds is well-documented. This compound could be explored for its efficacy against bacterial strains resistant to conventional antibiotics. Preliminary studies suggest that modifications in the sulfonamide structure can enhance antimicrobial potency, warranting further exploration.

Synthetic Methodologies

Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a precursor for synthesizing novel compounds with diverse functionalities. The compound can undergo various chemical reactions such as acylation and alkylation, facilitating the development of new derivatives with tailored properties for specific applications.

Case Studies

Study FocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines; IC50 values were recorded at sub-micromolar concentrations .
Neurological DisordersShowed promise in modulating dopamine receptors; potential application in Parkinson's treatment.
Enzyme InhibitionInhibited carbonic anhydrase with IC50 values indicating effective enzyme blocking.
Antimicrobial PropertiesExhibited activity against MRSA strains; modifications enhanced efficacy by 30% compared to standard treatments .

Mechanism of Action

The mechanism of action of 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or altering their function. The phenylpyrrolidine moiety may also contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₀H₂₃N₃O₃S 385.5 3-Methylbenzenesulfonamido, phenylpyrrolidinylmethyl
Compound 7c () C₁₆H₁₇N₅O₂S₂ 375.5 1,3,4-Oxadiazole, 2-amino-1,3-thiazole, 3-methylphenyl
Compound 7f () C₁₇H₁₉N₅O₂S₂ 389.5 1,3,4-Oxadiazole, 2-amino-1,3-thiazole, 2,5-dimethylphenyl
Compound 2 () C₂₅H₂₈Cl₂N₄O₃S 541.5 3,4-Dichlorophenyl, pyridinyl, methylthioethyl
Example 53 () C₃₀H₂₃F₂N₅O₄ 589.1 Fluorophenyl, chromen-4-one, pyrazolo[3,4-d]pyrimidine
  • Key Observations: The target compound lacks heterocyclic systems like oxadiazole () or pyrazolo-pyrimidine (), which may reduce rigidity compared to 7c–7f but improve metabolic stability. Halogenated substituents in and increase lipophilicity and electronic effects, whereas the target’s methylbenzenesulfonamido group balances hydrophobicity and hydrogen-bonding capacity .

Physicochemical Properties

  • Melting Points :

    • compounds: 134–178°C (heterocyclic sulfonamides).
    • compound: 175–178°C (bulky aromatic systems).
    • The target’s melting point is unreported but likely falls within this range due to structural similarities.
  • Solubility :

    • The phenylpyrrolidine moiety in the target compound may reduce aqueous solubility compared to ’s hydroxamic acids (e.g., compound 6: N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide), which have polar hydroxamate groups .

Biological Activity

3-(3-Methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests possible interactions with biological systems, particularly in the context of pharmacological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H24N2O2SC_{18}H_{24}N_{2}O_{2}S and molecular weight of approximately 344.46 g/mol. The presence of a sulfonamide group and a pyrrolidine moiety indicates potential for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties. Preliminary studies suggest that the sulfonamide group may enhance binding affinity to specific receptors involved in neurotransmission.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant inhibition of cell proliferation in human leukemia (HL-60) and colon adenocarcinoma (COLO-205) cells, with IC50 values ranging from 10 to 30 µM .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHL-6015Induction of apoptosis
Compound BCOLO-20525Cell cycle arrest in G2/M phase

Neuroprotective Effects

In vitro studies have demonstrated that the compound may exert neuroprotective effects by inhibiting neuronal apoptosis and reducing oxidative stress. The presence of the pyrrolidine ring is thought to facilitate interactions with neuroreceptors, enhancing its protective capabilities against neurodegenerative conditions.

Case Studies

  • Study on Neuroprotection : A recent study evaluated the neuroprotective effects of similar sulfonamide compounds in a rat model of Parkinson's disease. The results indicated that administration significantly reduced dopaminergic neuron loss and improved motor function scores compared to control groups .
  • Antinociceptive Activity : Another investigation assessed the antinociceptive properties of related compounds using the formalin test in mice. The results showed a dose-dependent reduction in pain response, suggesting potential applications in pain management therapies .

Safety and Toxicity

Toxicological assessments indicate that compounds within this class exhibit low toxicity profiles at therapeutic doses. However, detailed studies are necessary to fully understand the safety margins and potential side effects associated with long-term use.

Q & A

Q. What are the established synthetic routes for 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide, and what critical reaction conditions influence yield?

Synthesis typically involves multi-step coupling reactions. For example, sulfonamide formation via nucleophilic substitution (e.g., reacting 3-methylbenzenesulfonyl chloride with an amine intermediate) followed by carboxamide coupling using reagents like EDCI or HOBt. Key conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity .
  • Temperature control : Reactions often proceed at 0–5°C to minimize side products, as seen in analogous propionamide syntheses .
  • Purification : Column chromatography (e.g., dichloromethane/methanol gradients) ensures purity (>98% by HPLC) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon backbone connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed m/z vs. calculated for C22H27N3O3SC_{22}H_{27}N_3O_3S) .
  • HPLC : Purity validation (≥98%) under optimized mobile phases .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability without compromising purity?

  • Stepwise optimization : Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to reduce unreacted intermediates.
  • Catalyst screening : Use organocatalysts (e.g., piperidine) to accelerate amine coupling, as demonstrated in chromene derivatives .
  • Scalable purification : Replace column chromatography with recrystallization (e.g., n-hexane/CHCl3_3) for high-yield isolation .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
  • Solubility enhancement : Co-solvent systems (e.g., PEG-400) or prodrug modifications improve bioavailability .
  • Target engagement assays : Use radiolabeled analogs (e.g., 18^{18}F or 11^{11}C tags) to verify receptor binding in vivo .

Q. How can computational modeling predict the binding affinity of this compound to target receptors?

  • Molecular docking : Simulate interactions with receptor active sites (e.g., CB2 cannabinoid receptors) using software like AutoDock .
  • Dynamic simulations : MD trajectories (e.g., 100 ns runs) assess binding stability and hydrogen-bonding patterns .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for derivatives of this compound?

  • Substituent variation : Modify the pyrrolidine ring (e.g., fluorination) or sulfonamide group to probe steric/electronic effects .
  • Biological testing : Prioritize assays for selectivity (e.g., receptor subtype profiling) and cytotoxicity (e.g., IC50_{50} in HEK293 cells) .
  • Data triangulation : Cross-validate SAR findings with X-ray crystallography or cryo-EM to resolve mechanistic ambiguities .

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